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Compound of Interest

Compound Name: 3-cis-Hydroxyglibenclamide

Cat. No.: B1229556 Get Quote

This guide provides a detailed comparison of the pharmacokinetic profiles of the oral

hypoglycemic agent glibenclamide and its two primary active hydroxy metabolites, 4-trans-

hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2). The information presented

herein, supported by experimental data, is intended for researchers, scientists, and

professionals in the field of drug development.

Glibenclamide, a second-generation sulfonylurea, is extensively metabolized in the liver,

primarily by the cytochrome P450 enzyme system, into its active metabolites M1 and M2.[1]

Understanding the pharmacokinetic properties of these metabolites is crucial for a

comprehensive assessment of the drug's overall therapeutic effect and potential for adverse

reactions.

Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for glibenclamide and its

hydroxy metabolites, M1 and M2, derived from a clinical study in healthy human subjects. This

allows for a direct comparison of their absorption, distribution, metabolism, and excretion

characteristics.
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Parameter
Glibenclamide
(Oral)

Glibenclamide
(Intravenous)

M1
(Intravenous)

M2
(Intravenous)

Dose 3.5 mg 3.5 mg 3.5 mg 3.5 mg

Volume of

Distribution (Vd)
9.32 ± 2.79 L 7.44 ± 1.53 L 20.8 ± 8.4 L 15.5 ± 5.5 L

Total Clearance

(CL)
4.09 ± 0.45 L/h 4.42 ± 0.56 L/h 11.9 ± 1.7 L/h 10.4 ± 1.3 L/h

Renal Clearance

(CLr)
Not Reported Not Reported 13.5 ± 3.7 L/h 8.6 ± 1.6 L/h

Half-life (t1/2) ~3.3 - 9.7 h[2] Not Reported Not Reported Not Reported

Data for intravenous administration of Glibenclamide, M1, and M2, and oral administration of

Glibenclamide are from a study in eight healthy subjects[3]. Half-life data for oral glibenclamide

is from a separate study[2].

Metabolic Pathway of Glibenclamide
The metabolic conversion of glibenclamide to its active hydroxy metabolites is a critical step in

its biotransformation. This process is primarily mediated by specific cytochrome P450 enzymes

in the liver.
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Caption: Metabolic pathway of glibenclamide to its hydroxy metabolites.

Experimental Protocols

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://pubmed.ncbi.nlm.nih.gov/2116159/
https://pubmed.ncbi.nlm.nih.gov/8576296/
https://pubmed.ncbi.nlm.nih.gov/2116159/
https://www.benchchem.com/product/b1229556?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1229556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The data presented in this guide are based on well-defined clinical pharmacokinetic studies.

The following is a summary of the typical experimental methodology employed.

A randomized, single-blind, crossover study design was utilized to compare the

pharmacokinetics of glibenclamide and its metabolites.[4] The study population consisted of

healthy adult subjects.[3]

Drug Administration: In one arm of the study, subjects received a single 3.5 mg oral dose of a

micronized formulation of glibenclamide after an overnight fast.[3] In other arms of the

crossover design, subjects received a single 3.5 mg intravenous dose of glibenclamide, M1, or

M2.[3]

Sample Collection: Blood samples were collected at predetermined time points over a period of

10 hours following drug administration.[3] Urine samples were also collected for 10 hours to

determine the extent of renal excretion of the metabolites.[3]

Analytical Method: Serum concentrations of glibenclamide, M1, and M2 were quantified using a

selective and sensitive high-performance liquid chromatography (HPLC) method.[3] This

technique allows for the accurate measurement of the parent drug and its metabolites in

biological fluids.

Experimental Workflow for Glibenclamide
Pharmacokinetic Study
The following diagram illustrates the typical workflow of a clinical study designed to evaluate

the pharmacokinetics of glibenclamide and its metabolites.
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Caption: Workflow for a human pharmacokinetic study of glibenclamide.
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Summary of Findings
The pharmacokinetic profiles of the two primary hydroxy metabolites of glibenclamide, M1 and

M2, are very similar to each other, with the exception of their volume of distribution and renal

clearance.[3] Both metabolites exhibit a significantly larger volume of distribution and higher

total clearance compared to the parent drug, glibenclamide.[3] This suggests that the

metabolites are more extensively distributed into tissues and are eliminated from the body

more rapidly than glibenclamide itself.

The study comparing intravenous and oral administration of glibenclamide showed no

significant difference in the total recovery of metabolites in the urine, which suggests that the

micronized formulation of glibenclamide has almost complete oral bioavailability.[3] It is also

important to note that both M1 and M2 are pharmacologically active and contribute to the

overall hypoglycemic effect of glibenclamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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